molecular formula C14H9BrFNO3S B14789450 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one

6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one

Cat. No.: B14789450
M. Wt: 370.20 g/mol
InChI Key: DASDUESQOMDOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one typically involves multiple steps:

    Bromination: Introduction of a bromine atom to the indole ring.

    Sulfonylation: Attachment of the 4-fluoro-benzenesulfonyl group to the indole ring.

    Cyclization: Formation of the 1,3-dihydro-indol-2-one structure.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common techniques include batch and continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or the bromine atom.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could lead to dehalogenated or desulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-dihydro-indol-2-one: Lacks the sulfonyl and fluoro groups, potentially altering its biological activity.

    5-(4-Fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one: Lacks the bromine atom, which may affect its reactivity and interactions.

    6-Bromo-1,3-dihydro-indol-2-one: Lacks the sulfonyl and fluoro groups, which could influence its chemical properties.

Uniqueness

6-Bromo-5-(4-fluoro-benzenesulfonyl)-1,3-dihydro-indol-2-one is unique due to the presence of both the bromine and 4-fluoro-benzenesulfonyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H9BrFNO3S

Molecular Weight

370.20 g/mol

IUPAC Name

6-bromo-5-(4-fluorophenyl)sulfonyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H9BrFNO3S/c15-11-7-12-8(6-14(18)17-12)5-13(11)21(19,20)10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,17,18)

InChI Key

DASDUESQOMDOBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.